molecular formula C19H23N3O2 B11002187 4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide

4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide

Cat. No.: B11002187
M. Wt: 325.4 g/mol
InChI Key: UPLAHPKBEPWXDC-UHFFFAOYSA-N
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Description

4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrole ring, a cyclohexyl group, and a benzamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrrole and cyclohexyl intermediates. These intermediates are then coupled through an acetylation reaction to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Other benzamide derivatives with similar structural features

Uniqueness

4-({2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETYL}AMINO)BENZAMIDE stands out due to its unique combination of a pyrrole ring, a cyclohexyl group, and a benzamide moiety

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[[2-(1-pyrrol-1-ylcyclohexyl)acetyl]amino]benzamide

InChI

InChI=1S/C19H23N3O2/c20-18(24)15-6-8-16(9-7-15)21-17(23)14-19(10-2-1-3-11-19)22-12-4-5-13-22/h4-9,12-13H,1-3,10-11,14H2,(H2,20,24)(H,21,23)

InChI Key

UPLAHPKBEPWXDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)C(=O)N)N3C=CC=C3

Origin of Product

United States

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